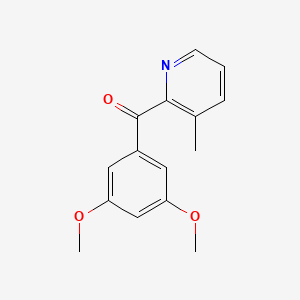
2-(3,5-Dimethoxybenzoyl)-3-methylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoyl chloride or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Another synthesis route involves the reaction of 2-Iodopyridine and Formic acid with 3,5-Dimethoxyphenylboronic acid .Applications De Recherche Scientifique
Synthesis and Chemical Interactions
2-(3,5-Dimethoxybenzoyl)-3-methylpyridine and related compounds have been actively studied in the field of organic chemistry, particularly in the synthesis of complex molecules and the study of their interactions. The compound's derivatives are involved in the creation of molecular complexes and adducts, showcasing the intricate interactions these molecules can have with different chemical entities.
Synthesis and Structural Analysis:
- The compound has been involved in the synthesis of complex molecular structures. For instance, studies have focused on the synthesis and structural elucidation of coordination polymers involving similar compounds, analyzing how solvent choice influences the formation of these complex structures (Pedireddi & Varughese, 2004).
- Moreover, it has played a role in the synthesis of pharmaceutical salts, with a focus on the crystallization process and the formation of salts in specific stoichiometric ratios, highlighting the compound's relevance in the field of pharmaceutical chemistry (Cvetkovski, Ferretti & Bertolasi, 2017).
Chemical Interaction and Properties:
- The compound and its derivatives have been used to study the interaction of metal ions with humic-like models. These studies delve into the synthesis and characterization of adducts formed by polymeric complexes of similar compounds with heterocyclic bases, shedding light on the interaction modes and coordination geometry, crucial for understanding complex chemical behaviors (Erre, Micera, Gulinati & Cariati, 1992).
Molecular Dynamics and Kinetics:
- Research has also focused on the light-triggered molecule-scale drug dosing devices, utilizing photolabile conjugates of similar compounds. This research is pivotal for developing advanced drug delivery systems, demonstrating the compound's potential in medical applications (McCoy, Rooney, Edwards, Jones & Gorman, 2007).
Innovative Applications in Supramolecular Chemistry:
- The creation of ternary multicomponent crystals by exploiting charge-transfer interactions is another area where derivatives of this compound have been studied. This research is crucial for understanding the formation of complex molecular architectures and can have implications in materials science and nanotechnology (Seaton, Blagden, Munshi & Scowen, 2013).
Mécanisme D'action
Target of Action
A compound with a similar structure, 2’-deoxy-2’-[(3,5-dimethoxybenzoyl)amino]-n-[(1r)-1,2,3,4-tetrahydro-1-naphthalenyl]adenosine, is known to target glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in the glycolytic pathway .
Biochemical Pathways
If the compound targets glyceraldehyde-3-phosphate dehydrogenase like its structural analog, it could potentially affect the glycolytic pathway .
Analyse Biochimique
Biochemical Properties
2-(3,5-Dimethoxybenzoyl)-3-methylpyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as glyceraldehyde-3-phosphate dehydrogenase, where it may act as an inhibitor or modulator . The nature of these interactions often involves binding to the active site of the enzyme, thereby affecting its catalytic activity. Additionally, this compound can interact with various proteins, potentially altering their conformation and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . Additionally, it may interact with DNA or RNA, influencing gene expression and protein synthesis. The molecular mechanism of action also involves changes in the conformation of proteins, which can alter their activity and interactions with other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell. The interactions with cofactors and other enzymes play a crucial role in determining the metabolic fate of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. The localization and accumulation of this compound are influenced by its interactions with cellular components, which can affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization to particular subcellular regions can enhance its interactions with target biomolecules, thereby modulating its biochemical effects.
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-5-4-6-16-14(10)15(17)11-7-12(18-2)9-13(8-11)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATASHCHDUBFEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



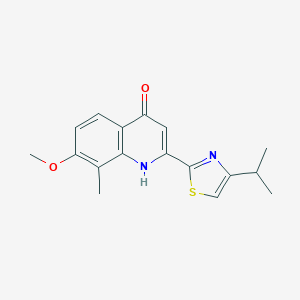

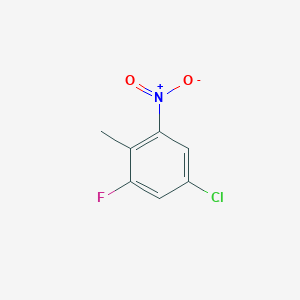
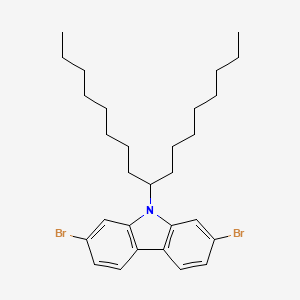

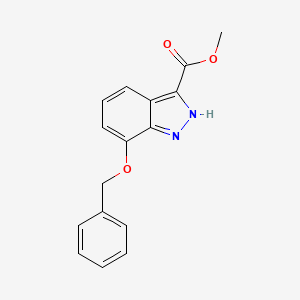
![4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1454152.png)
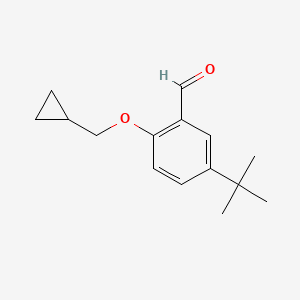

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)



